molecular formula C8H12ClNS B3077922 N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride CAS No. 1049713-41-8

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride

Cat. No.: B3077922
CAS No.: 1049713-41-8
M. Wt: 189.71 g/mol
InChI Key: HRKPBNKPNXBTFX-UHFFFAOYSA-N
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Description

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a thiophene ring substituted at the 3-position with a methyl group, which is further bonded to an allylamine (2-propen-1-amine) backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h2-3,5,7,9H,1,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPBNKPNXBTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride typically involves the reaction of 3-thienylmethanol with propenylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The propenylamine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting cell wall synthesis and metabolic pathways.

    Case Study: Antimicrobial Efficacy
    • Tested Strains : Escherichia coli, Staphylococcus aureus, Candida albicans
    • Results : Minimum inhibitory concentration (MIC) ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by activating specific signaling pathways.

    Case Study: Anticancer Activity
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Findings : Treatment resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells and 30 µM for HeLa cells.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique chemical structure allows it to be utilized in developing new therapeutic agents and materials.

Neuropharmacology

Research has begun to explore the neuropharmacological effects of this compound. Its ability to cross the blood-brain barrier may make it a candidate for treating neurological disorders.

Environmental Science

There is emerging interest in the compound's role as an environmental agent, particularly in bioremediation processes where its chemical properties can facilitate the breakdown of pollutants.

Mechanism of Action

The mechanism of action of N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and propenylamine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride and its analogs:

Compound Name Substituent Group Molecular Weight (g/mol) Key Features Potential Applications
N-(3-Thienylmethyl)-2-propen-1-amine HCl 3-Thienylmethyl 207.7 (est.)* Electron-rich thiophene; moderate hydrophobicity Pharma intermediates, ligands
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine HCl 3-Phenylpropynyl 207.7 Phenyl + triple bond; increased steric hindrance Discontinued (stability issues)
N-(2-chloro-6-fluorobenzyl)-2-propen-1-amine HCl 2-Chloro-6-fluorobenzyl 244.1 Halogenated benzyl; enhanced electronegativity Bioactive molecule synthesis
(3-Nitrophenyl)methylamine HCl 3-Nitrophenylmethyl 228.7 Strong electron-withdrawing nitro group; redox-sensitive Reactive intermediates
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine HCl Phenyl-oxadiazole 251.7 Oxadiazole heterocycle; metabolic stability Medicinal chemistry

*Estimated based on molecular formula C₈H₁₀ClNS (thiophene: C₄H₃S).

Electronic and Steric Effects

  • Thienylmethyl vs.
  • Halogenated Benzyl () : Chlorine and fluorine substituents increase electronegativity, enhancing dipole interactions and solubility in polar solvents compared to thiophene’s sulfur-mediated interactions .
  • Oxadiazole () : The oxadiazole ring offers metabolic stability and dipole interactions, contrasting with thiophene’s aromatic sulfur, which may participate in covalent bonding (e.g., with metal ions) .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high water solubility. Thienylmethyl’s moderate hydrophobicity may balance solubility and membrane permeability, whereas nitro or halogenated analogs could have higher polarity .
  • Stability : The nitro group in [(3-Nitrophenyl)methyl] analogs () may render the compound prone to reduction, while thiophene’s stability under oxidative conditions could be advantageous .

Biological Activity

N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride, a compound characterized by its unique thienylmethyl structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H12ClNSC_8H_{12}ClNS and a molecular weight of 195.71 g/mol. Its structure features a thienyl ring that enhances its lipophilicity, allowing for effective cell membrane penetration.

PropertyDetails
Molecular FormulaC₈H₁₂ClNS
Molecular Weight195.71 g/mol
Functional GroupsAmine, Thienyl
SolubilitySoluble in water due to hydrochloride form

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's mechanism of action may involve disrupting cell wall synthesis and interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Candida albicans
  • Results : The minimum inhibitory concentration (MIC) ranged from 32 to 128 µg/mL across different strains, indicating moderate to strong antimicrobial activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells and 30 µM for HeLa cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds.

Compound NameStructure CharacteristicsUnique Features
Methyl({[4-(methylsulfanyl)phenyl]methyl})amineContains a methyl group instead of thienylPotentially different solubility and reactivity
N-(4-tert-butylbenzyl)-N-methylamineTert-butyl group instead of thienylDifferent steric hindrance affecting reactivity
Tert-butyl(methyl)amine hydrochlorideTert-butyl instead of thienylVarying lipophilicity influencing biological activity

Research Applications

This compound serves not only as a significant compound in medicinal chemistry but also as a valuable building block in organic synthesis. Its unique chemical structure allows it to be utilized in developing new therapeutic agents and materials.

Q & A

Q. What are the recommended methods for synthesizing N-(3-Thienylmethyl)-2-propen-1-amine hydrochloride, and what key reaction conditions should be optimized?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 3-thienylmethylamine and allyl chloride, followed by hydrochloric acid salt formation. Key steps include:

  • Reagent Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates. Allyl chloride (2-propen-1-amine precursor) is reacted with 3-thienylmethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) .
  • Temperature Control : Maintain temperatures between 0–5°C during the initial reaction phase to minimize side reactions. Post-reaction, gradual warming to room temperature ensures complete conversion .
  • Purification : Recrystallization from ethanol or methanol yields the hydrochloride salt with ≥95% purity. Monitor pH during salt formation to ensure stoichiometric equivalence .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Critical physicochemical parameters include:

  • Solubility : Miscible in water and polar solvents (e.g., methanol, DMSO) due to the hydrophilic hydrochloride moiety. Partition coefficients (logP) can be determined via shake-flask methods .
  • Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Thermal stability (TGA/DSC analysis) shows decomposition above 150°C .
  • Spectroscopic Data : UV-Vis λmax at ~260 nm (aromatic π→π* transitions). FT-IR confirms N-H stretching (3200–3400 cm<sup>-1</sup>) and C-S bonds (680 cm<sup>-1</sup>) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Key signals include allylic protons (δ 5.2–5.8 ppm, multiplet) and thienylmethyl protons (δ 3.8–4.2 ppm, singlet). Aromatic carbons in the thiophene ring appear at δ 125–140 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 188.1 (C8H11NS<sup>+</sup>), with fragmentation peaks at m/z 121 (thienylmethyl loss) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 43.4%, H: 5.2%, N: 6.7%) .

Advanced Research Questions

Q. What strategies can elucidate the biological activity and receptor interactions of this compound?

Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., <sup>3</sup>H-histamine) to assess affinity for histamine H1 receptors in transfected HEK293 cells. Competitive binding curves determine IC50 values .
  • Functional Assays : Measure intracellular Ca<sup>2+</sup> flux (Fluo-4 dye) or cAMP modulation (ELISA) to evaluate receptor activation/inhibition .
  • Molecular Docking : Model interactions with H1 receptor binding pockets (PDB ID: 6D6R) to identify critical residues (e.g., Lys191, Asp107) .

Q. How can analytical methods resolve structural ambiguities in thienylmethyl-substituted amine derivatives?

Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10). Retention times correlate with stereochemical configuration .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with tartaric acid derivatives. Compare unit cell parameters with Cambridge Structural Database entries .
  • Tandem MS/MS : Differentiate isomers via collision-induced dissociation (CID) patterns. For example, thienylmethyl vs. benzyl substituents yield distinct fragment ions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm ≥98% purity. Trace solvents (e.g., DMF) may artifactually inhibit enzymes .
  • Dose-Response Reproducibility : Test multiple concentrations (e.g., 1 nM–100 µM) across independent replicates. Address batch-to-batch variability via QC protocols .
  • Meta-Analysis : Compare datasets using platforms like PubChem BioAssay. For example, conflicting H1 receptor antagonism (IC50 10 nM vs. 1 µM) may arise from cell line differences (CHO vs. HeLa) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.